(R)-Piperidine-2-carbonitrile hydrochloride
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Overview
Description
®-Piperidine-2-carbonitrile hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is a piperidine derivative, which is a class of organic compounds commonly used in the synthesis of pharmaceuticals and other bioactive molecules. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Piperidine-2-carbonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-Piperidine-2-carbonitrile.
Reaction with Hydrochloric Acid: The ®-Piperidine-2-carbonitrile is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-Piperidine-2-carbonitrile hydrochloride involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully controlled to optimize yield and purity. The process may also include purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-Piperidine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-2-carboxylic acid, while reduction could produce piperidine-2-methanol.
Scientific Research Applications
®-Piperidine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Medicine: This compound is utilized in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: It is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Piperidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-Piperidine-2-carbonitrile hydrochloride: The enantiomer of ®-Piperidine-2-carbonitrile hydrochloride, which may have different biological activities.
Piperidine-2-carboxylic acid: A related compound with a carboxyl group instead of a cyano group.
Piperidine-2-methanol: A reduction product of ®-Piperidine-2-carbonitrile hydrochloride.
Uniqueness
®-Piperidine-2-carbonitrile hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other related compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Biological Activity
(R)-Piperidine-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential applications in drug development. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
Chemical Formula : C₆H₁₁ClN
CAS Number : 117921-54-7
The synthesis of this compound typically involves the reaction of piperidine-2-carbonitrile with hydrochloric acid to form the hydrochloride salt. This process is often conducted under controlled conditions to optimize yield and purity, including purification steps such as crystallization.
Biological Activity
This compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets.
The compound may modulate the activity of neurotransmitter receptors or enzymes, leading to therapeutic effects. Its mechanism involves:
- Interaction with Neurotransmitter Receptors : It can influence pathways related to neurotransmission, which is critical for developing treatments for neurological disorders.
- Enzymatic Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
Absorption and Distribution
This compound is noted for its ability to cross biological membranes, which is crucial for its pharmacological efficacy. It has been characterized as a blood-brain barrier (BBB) permeant, indicating potential effectiveness in central nervous system (CNS) applications .
Enzyme Interaction Profile
The compound shows selectivity in its interaction with cytochrome P450 enzymes:
- CYP3A4 Inhibitor : It inhibits CYP3A4, an important enzyme in drug metabolism.
- Non-inhibitory on CYP1A2, CYP2C19, CYP2C9, CYP2D6 : This profile suggests a lower risk of drug-drug interactions compared to compounds that inhibit multiple CYP enzymes .
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
-
Anticancer Activity : Research indicates that derivatives of piperidine compounds can induce cell death in cancer cells through mechanisms such as disrupting microtubule polymerization and inducing mitotic arrest . Specific studies have shown that modifications at the 2-position of the indole ring can significantly enhance cytotoxicity against glioblastoma cells.
Compound IC50 (μM) Mechanism of Action 1a 3.0 Microtubule disruption 2l 0.1 Mitotic arrest 2m 0.1 Induction of apoptosis - Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels positions it as a candidate for further investigation in this area .
- Synthetic Applications : Beyond its biological activities, this compound serves as an intermediate in synthesizing various bioactive compounds, including those targeting neurological conditions and other therapeutic areas .
Properties
CAS No. |
1447615-98-6 |
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Molecular Formula |
C6H11ClN2 |
Molecular Weight |
146.62 g/mol |
IUPAC Name |
(2R)-piperidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-4H2;1H/t6-;/m1./s1 |
InChI Key |
DSAFWCGACOBUOJ-FYZOBXCZSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C#N.Cl |
Canonical SMILES |
C1CCNC(C1)C#N.Cl |
Origin of Product |
United States |
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